Thiophene, tetrahydro-3-(methylphenoxy)-, 1,1-dioxide
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Overview
Description
Thiophene, tetrahydro-3-(methylphenoxy)-, 1,1-dioxide is a heterocyclic compound that contains a sulfur atom in its ring structure. This compound is part of the thiophene family, which is known for its aromatic properties and significant role in various chemical reactions. Thiophene derivatives are widely studied due to their applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of thiophene, tetrahydro-3-(methylphenoxy)-, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to convert thiophenes into their corresponding 1,1-dioxides . The reaction conditions often require a solvent like dichloromethane and are carried out at room temperature. Industrial production methods may involve similar oxidation processes but on a larger scale, utilizing continuous flow reactors to ensure efficiency and scalability .
Chemical Reactions Analysis
Thiophene, tetrahydro-3-(methylphenoxy)-, 1,1-dioxide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can regenerate the parent thiophene compound .
Scientific Research Applications
Thiophene, tetrahydro-3-(methylphenoxy)-, 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism by which thiophene, tetrahydro-3-(methylphenoxy)-, 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in living organisms, leading to the formation of reactive intermediates that interact with biological macromolecules . These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Thiophene, tetrahydro-3-(methylphenoxy)-, 1,1-dioxide can be compared with other thiophene derivatives such as:
Thiophene, tetrahydro-3-methyl-, 1,1-dioxide: This compound has a similar structure but lacks the phenoxy group, which can influence its reactivity and applications.
Thiophene, tetrahydro-, 1,1-dioxide: This simpler derivative is often used as a starting material in the synthesis of more complex thiophene compounds.
The uniqueness of this compound lies in its specific substituents, which can impart distinct chemical and biological properties .
Properties
CAS No. |
61604-47-5 |
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Molecular Formula |
C11H14O3S |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
3-(2-methylphenoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C11H14O3S/c1-9-4-2-3-5-11(9)14-10-6-7-15(12,13)8-10/h2-5,10H,6-8H2,1H3 |
InChI Key |
KPSIRPMVAVWAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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